Product packaging for 1H-Indazole-1-carbonitrile(Cat. No.:CAS No. 893447-53-5)

1H-Indazole-1-carbonitrile

Cat. No.: B3058411
CAS No.: 893447-53-5
M. Wt: 143.15 g/mol
InChI Key: ORUIPUHXQMWUDJ-UHFFFAOYSA-N
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Description

1H-Indazole-1-carbonitrile ( 893447-53-5) is a high-purity, specialized chemical compound serving as a valuable building block in medicinal chemistry and pharmaceutical research. With the molecular formula C 8 H 5 N 3 and a molecular weight of 143.15, it is characterized by its indazole core structure, a nitrogen-containing heterocycle that is a privileged scaffold in drug discovery . The indazole ring system is a key structural motif in numerous pharmacologically active compounds. This particular derivative is designed for use in the synthesis of more complex molecules, leveraging its reactive sites for further functionalization. Indazole-containing derivatives are recognized for their wide spectrum of biological activities, which include anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties . Several FDA-approved drugs, such as the anticancer agents niraparib and pazopanib , are based on the indazole scaffold, highlighting its significant therapeutic potential and relevance in developing new therapeutic agents . Researchers utilize this compound as a critical precursor in constructing novel compounds for biological screening and structure-activity relationship (SAR) studies. It is essential for research and development applications only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and the material must be stored sealed in a dry environment at 2-8°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B3058411 1H-Indazole-1-carbonitrile CAS No. 893447-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indazole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-11-8-4-2-1-3-7(8)5-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUIPUHXQMWUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599799
Record name 1H-Indazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893447-53-5
Record name 1H-Indazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Theoretical Investigations of 1h Indazole 1 Carbonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied in the study of indazole derivatives to predict a range of molecular properties and behaviors.

Elucidation of Molecular Structure and Conformation

DFT calculations are instrumental in determining the optimized molecular geometry of indazole derivatives. By calculating the electronic ground state, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For the parent 1H-indazole, computational studies have been used to analyze its structure, including the formation of dimers and trimers in the solid state rsc.org. These calculations help in assigning and understanding experimental data from techniques like X-ray crystallography and provide a foundational model for predicting the structure of derivatives.

Table 1: Illustrative Structural Parameters of 1H-Indazole (Note: This data is for the parent 1H-indazole and is provided for illustrative purposes, as specific data for 1H-Indazole-1-carbonitrile is not available.)

ParameterDescriptionTypical Calculated Value
N1-N2Bond length between the two nitrogen atoms~ 1.35 Å
N1-C7aBond length between N1 and the bridgehead carbon~ 1.38 Å
C3-N2Bond length between C3 and N2~ 1.32 Å
N2-N1-C7aBond angle within the pyrazole (B372694) ring~ 112°
N1-N2-C3Bond angle within the pyrazole ring~ 105°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity taylorandfrancis.comwikipedia.orgscribd.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. DFT calculations are routinely used to determine the energies of these orbitals and the corresponding HOMO-LUMO energy gap (ΔE).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity) youtube.compku.edu.cn. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons (electrophilicity) youtube.compku.edu.cn. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A small energy gap is associated with high chemical reactivity and low kinetic stability researchgate.net.

In studies of various indazole derivatives, DFT calculations have been employed to compute these FMO properties to understand their reactivity and electronic behavior nih.govjmaterenvironsci.comresearchgate.netrsc.org.

Calculation of Global Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's reactivity mdpi.com. These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction researchgate.net.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors have been calculated for various heterocyclic systems to understand their stability and reactivity profiles jmaterenvironsci.comresearchgate.net.

Table 2: Global Reactivity Descriptors (Illustrative Definitions)

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Electrophilicity Index (ω)μ² / (2η)Electron-accepting capability

Prediction of Activation Barriers and Reaction Pathways

DFT is a powerful tool for mechanistic studies, allowing for the mapping of reaction potential energy surfaces chemrxiv.orgdntb.gov.ua. By locating transition states and calculating their energies, researchers can determine the activation barriers for different reaction pathways. This information is crucial for predicting the feasibility and outcome of a chemical reaction. For instance, DFT calculations have been used to elucidate the mechanisms governing the regioselective N-alkylation of substituted indazoles by comparing the activation energies of pathways leading to N1 versus N2 products nih.gov.

Theoretical Studies on Regioselectivity in N-Alkylation

The N-alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. Predicting and controlling this regioselectivity is a significant challenge in synthetic chemistry. Theoretical studies provide invaluable insights into the factors that govern the reaction's outcome beilstein-journals.orgnih.gov.

Chelation Mechanisms and Non-Covalent Interactions

Recent DFT studies on the N-alkylation of substituted indazoles have highlighted the critical role of non-covalent interactions and chelation in directing regioselectivity nih.govresearchgate.net. It has been proposed that in the presence of certain cations (e.g., from the base used in the reaction), substituents on the indazole ring can form a chelation complex. For example, a substituent at the C3 or C7 position with a Lewis basic site (like an ester or carboxylate) can coordinate with a metal cation, holding it in proximity to one of the indazole nitrogen atoms. This coordination can sterically block or electronically disfavor alkylation at the nearby nitrogen, thereby directing the alkylating agent to the other nitrogen atom. DFT calculations have been used to model these chelated intermediates and transition states, demonstrating that such non-covalent interactions can significantly lower the activation barrier for one regioisomeric pathway over the other, thus explaining the experimentally observed selectivity nih.gov.

Natural Bond Orbital (NBO) Analyses for Charge Distribution and Fukui Indices

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. This approach provides a quantitative basis for understanding charge distribution and intermolecular interactions. NBO analysis allows for the calculation of natural atomic charges, which are considered more reliable and less dependent on the basis set compared to other methods like Mulliken population analysis.

In a theoretical study on the closely related isomer, 1H-indazole-3-carbonitrile, Density Functional Theory (DFT) calculations were employed to determine the partial charges and Fukui indices for the nitrogen atoms of the indazole ring. These calculations, performed at the SMD(THF)-PBE0/def2-SVP level of theory, provide insight into the molecule's reactivity. The partial charges on the N1 and N2 atoms indicate the electron density at these positions, which influences their interaction with other molecules.

The Fukui function is a key descriptor in conceptual DFT that helps identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. The condensed Fukui indices are used to predict sites for nucleophilic attack (where an electron is accepted, f+) and electrophilic attack (where an electron is donated, f-). A higher value of the Fukui index indicates a greater propensity for that atom to participate in the respective type of reaction.

For 1H-indazole-3-carbonitrile, the calculated partial charges and Fukui indices highlight the differences in reactivity between the N1 and N2 positions.

AtomPartial Charge (Deprotonated State)Fukui Index (f-)
N1-0.5470.297
N2-0.3420.286

Data sourced from a DFT study on 1H-indazole-3-carbonitrile, a structural isomer of this compound.

The data suggests that in the deprotonated state, the N1 atom bears a more negative partial charge and has a slightly higher Fukui index (f-) for electrophilic attack compared to the N2 atom. This information is crucial for predicting the regioselectivity of reactions such as alkylation.

Quantum Mechanical Descriptors and Their Interpretation

Quantum mechanical descriptors derived from DFT are essential tools for characterizing the global reactivity and stability of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

EHOMO and ELUMO : The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE) : The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η) and Softness (S) : Hardness (η = (ELUMO - EHOMO) / 2) quantifies the resistance of a molecule to change its electron distribution. Softness (S = 1/η) is the reciprocal of hardness. Hard molecules have a large energy gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : This index (ω = μ² / 2η) measures the ability of a species to accept electrons.

DFT studies on various indazole derivatives have been conducted to calculate these parameters, providing a comprehensive understanding of their chemical behavior.

DescriptorFormulaInterpretation
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical stability and reactivity.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures electron escaping tendency.
Global Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Global Softness (S)1 / ηReciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)μ² / 2ηMeasures electron-accepting capability.

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their interactions with their environment over time. These methods provide valuable insights into the conformational stability of molecules and their binding modes with biological targets, such as proteins.

In the context of indazole derivatives, MD simulations have been employed to investigate their stability within the active sites of enzymes. A typical MD simulation involves placing the molecule (ligand) within a system containing the target protein, solvated with a water model (e.g., TIP3P) and ions to mimic physiological conditions. The simulation is then run for a specific duration (e.g., nanoseconds), governed by a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom).

The stability of the protein-ligand complex during the simulation is often analyzed using metrics like the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD : This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and remains stable.

RMSF : This metric analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate greater flexibility in those regions of the protein.

Such simulations have confirmed the stable binding of indazole derivatives in the active sites of proteins like Cyclooxygenase-2 (COX-2) and Hypoxia-inducible factor (HIF-1α), providing a structural basis for their biological activity.

Solvent and Basis Set Effects in Computational Analysis

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory, which includes the computational method, the basis set, and the treatment of solvent effects. The choice of these parameters can significantly influence the computed structural, energetic, and electronic properties of a molecule.

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Different basis sets offer varying levels of accuracy and computational cost. For instance, Pople-style basis sets like 6-311++G(d,p) are widely used for DFT calculations on organic molecules, including indazole derivatives. Other basis sets, such as the def2-SVP (Split Valence with Polarization), are also employed for their balance of accuracy and efficiency.

Solvent Models : Since many chemical and biological processes occur in solution, accounting for the effect of the solvent is crucial. Solvent effects can be modeled using either explicit or implicit methods.

Implicit Models : These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and widely used for optimizing geometries and calculating energies in solution.

Explicit Models : In this approach, individual solvent molecules (e.g., TIP3P for water) are included in the simulation box. This method is more computationally intensive but provides a more detailed description of specific solvent-solute interactions, and it is standard practice for MD simulations.

Studies on indazole derivatives have utilized various combinations of methods, such as B3LYP/6-311++G(d,p) with the PCM model in water, to provide a sound theoretical basis for experimental observations. The selection of an appropriate solvent model and basis set is therefore a critical step in ensuring the reliability of computational predictions for molecules like this compound.

Spectroscopic Characterization and Structural Elucidation of 1h Indazole 1 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1H-indazole-1-carbonitrile derivatives. Both one-dimensional and two-dimensional NMR experiments are employed to assign proton and carbon signals, establish connectivity, and differentiate between regioisomers.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR): The ¹H NMR spectra of 1H-indazole derivatives provide crucial information about the chemical environment of protons within the molecule. For instance, in the ¹H NMR spectrum of 3-isopropyl-1-methyl-1H-indazole, distinct signals are observed for the aromatic protons, the methyl group protons, and the isopropyl group protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the methyl and isopropyl protons are found in the upfield region. amazonaws.com The chemical shifts and coupling patterns of these protons are influenced by the substituents on the indazole ring. amazonaws.comrsc.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. In 1H-indazole-3-carbonitrile, the carbon of the nitrile group (C≡N) exhibits a characteristic chemical shift. orgsyn.org The chemical shifts of the carbon atoms in the indazole ring are sensitive to the position and nature of substituents, providing valuable structural information. amazonaws.comrsc.orgnih.gov For example, the presence of a nitro group significantly affects the chemical shifts of the aromatic carbons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Select 1H-Indazole Derivatives

Compound ¹H NMR Signals (ppm) ¹³C NMR Signals (ppm)
3-isopropyl-1-methyl-1H-indazole amazonaws.com 7.76 (d), 7.35 (dt), 7.15-7.06 (m), 4.01 (s), 3.49-3.37 (m), 1.49 (d) 150.56, 141.03, 126.00, 121.62, 120.77, 119.31, 108.90, 35.09, 27.76, 22.40
3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org 12.09 (br), 8.11 (d), 7.98 (d), 7.60-7.49 (m), 7.46-7.42 (m) 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q), 124.27 (q), 122.63, 120.80, 113.00 (q)
5-Chloro-3-phenyl-1H-indazole rsc.org 11.55 (br), 7.98-7.93 (m), 7.56-7.45 (m), 7.32-7.29 (m), 7.17-7.14 (m) 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the complete structural assignment of complex this compound derivatives by revealing correlations between different nuclei. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, which is fundamental for tracing out spin systems within the molecule. sdsu.edursc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This is a powerful tool for assigning carbon signals based on previously assigned proton resonances. emerypharma.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). ipb.ptsdsu.edu This information is critical for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, even if they are not directly bonded. ipb.pt This is particularly useful for determining the stereochemistry and conformation of molecules. rsc.org For indazole derivatives, NOESY can be instrumental in distinguishing between N1 and N2 regioisomers. researchgate.netnih.gov

Regioisomeric Differentiation via NMR

The synthesis of N-substituted indazoles can often lead to a mixture of N1 and N2 regioisomers. NMR spectroscopy, particularly 2D techniques, is a powerful tool for differentiating between these isomers. researchgate.netnih.gov

A key strategy involves the use of HMBC and NOESY experiments. For example, in N-alkylated indazoles, an HMBC correlation between the N-alkyl protons and the C7a carbon of the indazole ring is indicative of the N1 isomer. Conversely, a correlation to the C3 carbon would suggest the N2 isomer. Furthermore, NOESY experiments can show through-space correlations between the N-alkyl protons and the protons on the benzene (B151609) ring of the indazole core, providing definitive evidence for the substitution pattern. researchgate.netnih.gov For instance, a NOE between the N-substituent and the H-7 proton confirms the N1-substitution, while a NOE to the H-3 proton would indicate N2-substitution. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of particular bonds.

Table 2: Characteristic IR Absorption Frequencies for 1H-Indazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C≡N (Nitrile) Stretching ~2220-2260
C-H (Aromatic) Stretching ~3000-3100
C=C (Aromatic) Stretching ~1400-1600
N-H (Indazole) Stretching ~3100-3500 (broad)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound derivatives, high-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular formula. amazonaws.comnih.gov

In the mass spectrum of 1H-indazole, the molecular ion peak (M⁺) is typically the base peak, indicating the stability of the aromatic system. nist.gov The fragmentation patterns of indazole derivatives are influenced by the nature and position of substituents. Common fragmentation pathways can involve the loss of small molecules such as HCN, N₂, or side-chain fragments. The analysis of these fragmentation patterns can help to confirm the proposed structure and to differentiate between isomers. clockss.org For example, the fragmentation of MDMB-CHMINACA, a synthetic cannabinoid with an indazole core, involves characteristic losses related to its side chains. nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy by probing molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1H-indazole provides a characteristic "vibrational fingerprint" that can be used for identification. nih.gov

Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption of 1H-indazole on silver surfaces. The SERS spectrum indicates that 1H-indazole interacts with the silver surface through its nitrogen atoms and the π-system of the ring, adopting a tilted orientation. nih.gov This technique can provide valuable information about the molecule's interaction with surfaces, which is relevant in various applications.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of 1H-indazole, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.

Studies on (1H-indazol-1-yl)methanol and its nitro derivatives have provided the first X-ray crystallographic data for N-methanol derivatives of indazoles. nih.gov The structures of the parent compound, (1H-indazol-1-yl)methanol, as well as its 4-nitro, 5-nitro, and 6-nitro derivatives, were resolved. nih.gov A key structural feature observed in all four compounds is the formation of dimers in the crystal lattice through intermolecular O–H···N hydrogen bonds. nih.gov The torsion angle of the 1-methanol substituent (N2–N1–C–O) was found to be 75.4° for the unsubstituted derivative, while the nitro derivatives exhibited similar average torsion angles around 85.7°. nih.gov

In another study, the structures of an indazole and an indazole N1-oxide derivative were definitively confirmed using X-ray crystallography. researchgate.net The analysis of a 2-phenyl-2H-indazole-N1-oxide derivative revealed that the asymmetric unit contains two independent molecules with distinct conformations. The dihedral angles between the phenyl ring and the indazole mean plane in these two molecules are 50.82(5)° and 89.29(6)°. researchgate.net The crystal packing is stabilized by weak C–H⋯O and C–H⋯N hydrogen bonds, along with C–H⋯π interactions. researchgate.net

While specific crystallographic data for this compound itself is not detailed in these studies, the analysis of its derivatives provides a solid framework for understanding the structural chemistry of this class of compounds. The data confirms the planar nature of the indazole ring and reveals how substituents and modifications like N-oxidation influence molecular conformation and intermolecular packing forces.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
(1H-indazol-1-yl)methanol--Forms dimers via O–H···N hydrogen bonds. N2–N1–C–O torsion angle: 75.4°. nih.gov
(4-nitro-1H-indazol-1-yl)methanol--Forms dimers via O–H···N hydrogen bonds. N2–N1–C–O torsion angle: 85.6°. nih.gov
(5-nitro-1H-indazol-1-yl)methanol--Forms dimers via O–H···N hydrogen bonds. N2–N1–C–O torsion angle: 85.0°. nih.gov
(6-nitro-1H-indazol-1-yl)methanol--Forms dimers via O–H···N hydrogen bonds. N2–N1–C–O torsion angle: 86.4°. nih.gov
2-phenyl-2H-indazole-N1-oxide derivative (C15H12N2O)--Two independent molecules with different conformations. Dihedral angles of 50.82(5)° and 89.29(6)°. researchgate.net

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, EPR)

Electrochemical techniques are powerful tools for investigating the redox properties of molecules and elucidating reaction mechanisms involving electron transfer. For 1H-indazole derivatives, cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) spectroscopy have been instrumental in mechanistic studies, particularly in the context of electrochemical synthesis.

In research focused on the selective electrochemical synthesis of 1H-indazole N-oxides, detailed mechanistic investigations were performed using both CV and EPR. researchgate.netnih.gov These studies suggested that the reaction proceeds through a radical pathway involving iminoxyl radicals. researchgate.netnih.gov

Cyclic Voltammetry (CV) experiments were conducted to probe the oxidation and reduction potentials of the species involved in the reaction. The voltammograms were recorded using a glassy carbon working electrode and an Ag/Ag⁺ reference electrode. researchgate.net The measurements provided insight into the electron transfer steps of the electrochemical process. For instance, the CV of the starting oxime material was compared with that of the resulting N-oxide product under the reaction conditions, helping to map out the electrochemical behavior of the system. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy was employed to detect and characterize the radical intermediates proposed in the reaction mechanism. researchgate.net The detection of a signal in the EPR spectrum under the reaction conditions provided direct evidence for the presence of radical species, supporting the proposed radical pathway featuring iminoxyl radicals. researchgate.netnih.gov

The combination of these electrochemical methods has been crucial in understanding the synthesis of 1H-indazole derivatives. researchgate.net By providing evidence for radical intermediates and characterizing the electron transfer processes, these techniques offer a deeper understanding of the reaction pathways, which is essential for optimizing synthetic protocols and expanding their scope. researchgate.netnih.gov

TechniquePurpose in Indazole Derivative StudiesKey FindingsReference
Cyclic Voltammetry (CV)To investigate the redox behavior and electron transfer steps in the electrochemical synthesis of 1H-indazole N-oxides.Provided data on the oxidation/reduction potentials of reactants and products, supporting a multi-step electrochemical process. researchgate.net
Electron Paramagnetic Resonance (EPR)To detect and identify radical intermediates in the reaction pathway.Confirmed the presence of radical species, suggesting the involvement of iminoxyl radicals in the mechanism. researchgate.netnih.gov

Future Research Directions and Perspectives on 1h Indazole 1 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of 1H-indazole-1-carbonitrile chemistry is intrinsically linked to the development of efficient, versatile, and environmentally benign synthetic strategies. While classical methods exist, future research will likely focus on innovative approaches that offer improved yields, broader substrate scope, and adherence to the principles of green chemistry.

One of the earliest documented methods for the synthesis of this compound involves flash-vacuum thermolysis. thieme-connect.de However, the harsh conditions required for this process limit its applicability and scalability. Consequently, the exploration of milder and more sustainable synthetic routes is a primary objective.

Future efforts are anticipated to gravitate towards the following areas:

Transition Metal Catalysis: The application of transition metal-catalyzed cross-coupling reactions, such as those employing palladium, copper, or rhodium, could provide a versatile platform for the synthesis of functionalized 1H-indazole-1-carbonitriles. nih.gov For instance, the development of a direct C-H cyanation of the indazole ring, followed by N1-functionalization, could offer a more atom-economical approach.

Photoredox Catalysis: Visible-light-mediated synthesis represents a burgeoning field in organic chemistry, offering a green and efficient alternative to traditional methods. acs.org The development of photoredox-catalyzed pathways for the construction of the indazole core or the introduction of the carbonitrile group could significantly enhance the sustainability of the synthesis.

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processes, including enhanced safety, improved reaction control, and facile scalability. The implementation of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible production.

Solid-Phase Synthesis: For the generation of libraries of this compound derivatives for screening purposes, solid-phase synthesis offers a powerful tool. rsc.org This methodology allows for the modular and efficient assembly of diverse structures.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Potential Challenges
Flash-Vacuum Thermolysis Direct formation of the target compound.High energy input, limited substrate scope, potential for side reactions.
Transition Metal Catalysis High efficiency, broad functional group tolerance, potential for regioselective synthesis.Catalyst cost and toxicity, need for inert atmosphere.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source, high selectivity.Requirement for specialized equipment, potential for photosensitivity of reactants and products.
Flow Chemistry Enhanced safety and control, improved scalability, potential for automation.Initial setup cost, potential for clogging in narrow channels.
Solid-Phase Synthesis Facile purification, potential for high-throughput synthesis of libraries.Limited to specific reaction types, potential for incomplete reactions.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is paramount for the rational design of improved synthetic methods and the prediction of its chemical behavior. Future research in this area will necessitate a synergistic approach, combining advanced experimental techniques with sophisticated computational modeling.

Key areas for mechanistic investigation include:

N-Cyanation of Indazole: The precise mechanism of introducing the carbonitrile group at the N1 position of the indazole ring warrants detailed investigation. Studies could focus on elucidating the nature of the cyanating agent, the role of catalysts or additives, and the kinetic and thermodynamic parameters of the reaction. Recent advances in ruthenium-catalyzed cyanation reactions could provide valuable insights. beilstein-journals.org

Regioselectivity of Functionalization: Indazole possesses two reactive nitrogen atoms (N1 and N2), leading to potential regioselectivity issues during functionalization. beilstein-journals.orgnih.govbeilstein-journals.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, can unravel the factors governing the selective formation of the N1 isomer, such as the nature of the electrophile, solvent effects, and the influence of substituents on the indazole ring.

Reactivity of the Nitrile Group: The carbonitrile moiety in this compound is a versatile functional group that can participate in a variety of transformations. Mechanistic studies on its cycloaddition, hydrolysis, and reduction reactions will be crucial for expanding its synthetic utility.

An integrated approach, as outlined in Table 2, will be instrumental in achieving a comprehensive mechanistic understanding.

Methodology Information Gained
Kinetic Studies Reaction rates, activation energies, rate laws.
In-situ Spectroscopy (NMR, IR) Identification of reaction intermediates and transition states.
Isotope Labeling Studies Elucidation of bond-forming and bond-breaking steps.
Density Functional Theory (DFT) Calculations Geometries of reactants, intermediates, and transition states; reaction energy profiles.
Molecular Dynamics (MD) Simulations Solvent effects, conformational dynamics.

Designing Functional Materials and Probes Based on the this compound Scaffold

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design of novel functional materials and molecular probes. The indazole core is a known pharmacophore and a privileged structure in medicinal chemistry, while the cyano group can significantly influence the photophysical and electronic properties of a molecule. nih.gov

Future research in this domain could explore the following avenues:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the indazole ring system, combined with the electron-withdrawing nature of the nitrile group, suggests potential applications in OLEDs. By judiciously modifying the indazole core with donor and acceptor moieties, it may be possible to tune the emission color and improve the efficiency of organic light-emitting materials.

Molecular Sensors: The indazole scaffold can be functionalized to create selective binding sites for specific analytes. nih.gov The nitrile group can act as a reporter, with its vibrational frequency (in IR or Raman spectroscopy) or its influence on the fluorescence of the molecule changing upon analyte binding.

Fluorescent Probes: The indazole ring is a known fluorophore. nih.gov The introduction of a carbonitrile group can modulate the fluorescence properties, potentially leading to the development of novel fluorescent probes for bioimaging or environmental sensing.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the indazole ring and the nitrile group can act as coordination sites for metal ions. This opens up the possibility of constructing novel coordination polymers and MOFs with interesting catalytic, magnetic, or gas storage properties. mdpi.com

The potential applications of materials derived from this compound are summarized in Table 3.

Material Type Key Features of the Scaffold Potential Applications
OLEDs Rigid planar structure, tunable electronic properties.Display technology, solid-state lighting.
Molecular Sensors Functionalizable scaffold, environmentally sensitive nitrile group.Environmental monitoring, medical diagnostics.
Fluorescent Probes Inherent fluorescence, potential for solvatochromism.Bioimaging, cellular assays.
Coordination Polymers/MOFs Multiple coordination sites, potential for porous structures.Catalysis, gas storage and separation.

Theoretical Predictions for Rational Design and Synthesis

In silico methods are poised to play an increasingly pivotal role in accelerating the discovery and development of new molecules and materials based on the this compound scaffold. Computational chemistry can provide valuable insights into the structure, properties, and reactivity of these compounds, thereby guiding experimental efforts. researchgate.net

Future theoretical and computational studies should focus on:

Predicting Reaction Outcomes: Quantum mechanical calculations, such as DFT, can be employed to predict the feasibility and regioselectivity of synthetic transformations. nih.gov This can help in the rational design of synthetic routes and the optimization of reaction conditions, minimizing the need for extensive empirical screening.

Tuning Optoelectronic Properties: Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of this compound derivatives. This allows for the in silico design of molecules with desired photophysical properties for applications in OLEDs and fluorescent probes.

Elucidating Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties.

Virtual Screening: For applications in drug discovery or materials science, virtual screening of large compound libraries based on the this compound scaffold can identify promising candidates for further experimental investigation.

The integration of computational and experimental approaches will be key to unlocking the full potential of this compound chemistry.

Q & A

Q. What are the established synthetic routes for 1H-Indazole-1-carbonitrile, and how are intermediates characterized?

The synthesis typically involves condensation reactions, such as cyclization of nitrile-containing precursors or substitution at the indazole nitrogen. For example, analogous compounds (e.g., ) use coupling reactions with piperidine or indole derivatives. Post-synthesis purification involves column chromatography, followed by characterization via 1H^1H-/13C^{13}C-NMR, mass spectrometry (MS), and elemental analysis. X-ray crystallography (using SHELX programs) is critical for confirming regiochemistry and molecular geometry .

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

Key techniques include:

  • NMR : Assign peaks using 1H^1H-NMR (aromatic protons) and 13C^{13}C-NMR (nitrile carbon at ~110–120 ppm).
  • X-ray diffraction : Refinement with SHELXL () resolves bond lengths and angles. For example, a related indazole carbonitrile () showed C–N bond lengths of ~1.15 Å, consistent with nitrile groups.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How can density functional theory (DFT) predict electronic properties of this compound?

DFT methods like B3LYP ( ) or Lee-Yang-Parr (LYP) functionals ( ) calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges. Basis sets (e.g., 6-31G*) model electron density, while exact exchange terms improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) .

Advanced Questions

Q. How can discrepancies between experimental and computational structural data be resolved?

Contradictions in bond lengths or angles may arise from crystal packing effects or DFT approximations. Refine experimental data using SHELXL’s restraints (e.g., DFIX for fixed distances) and validate against hybrid functionals (e.g., B3LYP with dispersion corrections). For example, ’s crystal structure required anisotropic displacement parameters to resolve thermal motion artifacts .

Q. What strategies optimize synthetic routes using computational thermochemistry?

DFT calculates reaction enthalpies and transition states to identify low-energy pathways. For instance, ’s semiempirical functional predicts activation barriers for nitrile formation. Solvent effects (via COSMO-RS) and substituent electronic effects (e.g., electron-withdrawing groups on indazole) guide reagent selection .

Q. How do exact exchange terms in DFT improve correlation-energy predictions for nitrile-containing heterocycles?

Exact exchange (e.g., in B3LYP) corrects self-interaction errors in localized π-systems, critical for nitrile groups. demonstrates that hybrid functionals reduce deviations in atomization energies (average 2.4 kcal/mol vs. experiment). For this compound, this ensures accurate dipole moments and polarizability calculations .

Q. What crystallographic challenges arise in resolving disordered nitrile groups, and how are they addressed?

Disorder in the nitrile moiety (e.g., rotational ambiguity) is mitigated using SHELXL’s PART instruction or twin refinement. For example, ’s structure required splitting the nitrile occupancy across two positions. Hirshfeld surface analysis further validates intermolecular interactions (e.g., C–H···N contacts) .

Q. How do structural analogs (e.g., indazole-3-carbonitrile) inform reactivity studies of this compound?

Comparative X-ray data () reveal substituent effects on π-stacking and hydrogen bonding. For instance, electron-deficient nitriles exhibit stronger interactions with Lewis acids. Reactivity trends (e.g., nucleophilic attack at the nitrile) are modeled using Fukui indices derived from DFT .

Methodological Considerations

  • Data Contradictions : Cross-validate NMR shifts with computed 13C^{13}C chemical shifts (GIAO method) to resolve assignment ambiguities.
  • Crystallography : Use SHELXD for space-group determination and SHELXE for density modification in challenging cases .
  • Synthetic Optimization : Screen reaction conditions (temperature, catalysts) using microfluidic platforms to minimize byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.